REACTION_SMILES
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[Br-:24].[CH2:45]1[O:46][CH2:47][CH2:48][CH2:49]1.[CH2:6]1[O:7][C:8]([CH2:9][CH3:10])([c:11]2[c:12]([O:20][CH3:21])[c:13]([CH:14]=[O:15])[c:16]([F:19])[cH:17][cH:18]2)[O:22][CH2:23]1.[CH3:1][CH2:2][CH2:3][CH2:4][Li:5].[CH3:25][P+:26]([c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)([c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1)[c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[CH2:1]=[CH:14][c:13]1[c:12]([O:20][CH3:21])[c:11]([C:8]2([CH2:9][CH3:10])[O:7][CH2:6][CH2:23][O:22]2)[cH:18][cH:17][c:16]1[F:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CCC1(c2ccc(F)c(C=O)c2OC)OCCO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC1(c2ccc(F)c(C=O)c2OC)OCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[P+](c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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C=Cc1c(F)ccc(C2(CC)OCCO2)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |